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Compound of Interest

Compound Name: 2-Iodo-5-(trifluoromethyl)pyridine

Cat. No.: B028551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and

development professionals. It is not a substitute for comprehensive safety data sheets (SDS) or

rigorous experimental testing. All laboratory work should be conducted in accordance with

institutional and national safety guidelines.

Executive Summary
This technical guide provides an overview of the initial toxicity screening profile for the chemical

compound 2-iodo-5-(trifluoromethyl)pyridine. Due to the limited availability of direct

experimental toxicity data, this guide integrates information from safety data sheets,

standardized experimental protocols from internationally recognized guidelines, and in silico

(computational) toxicity predictions. The aim is to offer a preliminary assessment of the

potential hazards associated with this compound and to provide detailed methodologies for

conducting essential toxicity studies.
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Parameter Value

Chemical Name 2-Iodo-5-(trifluoromethyl)pyridine

CAS Number 100366-75-4

Molecular Formula C₆H₃F₃IN

Molecular Weight 273.00 g/mol

Structure
(Image of the chemical structure of 2-iodo-5-

(trifluoromethyl)pyridine)

In Silico Toxicity Predictions
The following tables summarize the predicted toxicity endpoints for 2-iodo-5-
(trifluoromethyl)pyridine using the ProTox-II webserver. These are computational estimates

and should be verified by experimental data.

Predicted Acute Oral Toxicity
Prediction Model

Predicted LD₅₀
(mg/kg)

Toxicity Class
(GHS)

Prediction
Confidence

ProTox-II 300
Class 3 (Toxic if

swallowed)
High

Predicted Organ Toxicity (Hepatotoxicity)
Prediction Model Prediction Probability

ProTox-II Hepatotoxic 0.85

Predicted Mutagenicity
Prediction Model Prediction Probability

ProTox-II Mutagenic 0.78

Predicted Carcinogenicity
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Prediction Model Prediction Probability

ProTox-II Carcinogenic 0.65

Hazard Identification from Safety Data Sheets
Information compiled from various supplier Safety Data Sheets (SDS) indicates the following

potential hazards. It is important to note that SDS information can be general and may not be

based on extensive testing of the specific compound.

Hazard Statement Description

H301 Toxic if swallowed.[1]

H315 Causes skin irritation.[2]

H319 Causes serious eye irritation.[2]

H335 May cause respiratory irritation.[2]

Proposed Experimental Protocols for Initial Toxicity
Screening
The following are detailed methodologies for key in vivo and in vitro toxicity assays, based on

OECD guidelines, that are recommended for an initial toxicity screening of 2-iodo-5-
(trifluoromethyl)pyridine.

Acute Oral Toxicity - Up-and-Down Procedure (OECD
Test Guideline 425)
This method is used to estimate the LD₅₀ of a substance.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a

higher dose; if it dies, the next is given a lower dose. This sequential dosing allows for the

determination of the LD₅₀ with a smaller number of animals.

Experimental Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.ovid.com/journals/nucar/abstract/10.1093/nar/gku401~protox-a-web-server-for-thein-silicoprediction-of-rodent?redirectionsource=fulltextview
https://pmc.ncbi.nlm.nih.gov/articles/PMC11223834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11223834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11223834/
https://www.benchchem.com/product/b028551?utm_src=pdf-body
https://www.benchchem.com/product/b028551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Animals: Healthy, young adult female rats are typically used. Animals are acclimatized to

laboratory conditions for at least 5 days prior to the test.

Housing and Feeding: Animals are housed individually. Food is withheld overnight before

dosing, but water is available ad libitum.

Dose Preparation: The test substance is typically dissolved or suspended in a suitable

vehicle (e.g., corn oil, water). The concentration should be prepared to allow for a dosing

volume of 1-2 mL/100g body weight.

Administration of Doses: The substance is administered by oral gavage.

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at

least 14 days. Observations are made frequently on the day of dosing and at least once daily

thereafter.

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis
(RhE) Test Method (OECD Test Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: The test substance is applied topically to a reconstructed human epidermis model.

The endpoint measured is cell viability, determined by the MTT assay. A reduction in cell

viability below a certain threshold indicates skin irritation potential.

Experimental Protocol:

Test System: A commercially available, validated reconstructed human epidermis model

(e.g., EpiDerm™, EpiSkin™).

Dose Application: A small amount of the test substance (liquid or solid) is applied uniformly to

the surface of the epidermis tissue. A negative control (e.g., PBS) and a positive control

(e.g., 5% SDS) are run in parallel.
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Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined

period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are

then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic

effects.

MTT Assay: Tissues are incubated with MTT solution. Viable cells will reduce the yellow MTT

to a blue formazan salt.

Extraction and Measurement: The formazan is extracted from the tissues, and the optical

density is measured using a spectrophotometer.

Data Analysis: The percentage of cell viability is calculated relative to the negative control. A

viability of ≤ 50% is generally classified as irritant.

In Vitro Cytotoxicity Assay using Hepatic Cell Lines
(e.g., HepG2)
This assay provides an initial screen for potential hepatotoxicity.

Principle: A human-derived liver cell line (e.g., HepG2) is exposed to various concentrations of

the test substance. Cell viability is measured to determine the concentration at which the

substance causes a 50% reduction in viability (IC₅₀).

Experimental Protocol:

Cell Culture: HepG2 cells are cultured in a suitable medium and maintained in a humidified

incubator at 37°C with 5% CO₂.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

attach overnight.

Compound Exposure: The test compound is dissolved in a suitable solvent (e.g., DMSO) and

then diluted in culture medium to a range of concentrations. The cells are then exposed to

these concentrations for a defined period (e.g., 24 or 48 hours).

Viability Assay: A cell viability assay (e.g., MTT, MTS, or a luminescent ATP-based assay) is

performed.
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Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀

value is calculated.

Visualizations
The following diagrams illustrate the workflow for toxicity screening and a potential signaling

pathway that could be investigated in case of observed toxicity.
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Figure 1: A tiered approach for the initial toxicity screening of a novel compound.
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Figure 2: A hypothetical signaling pathway illustrating how a xenobiotic could induce

hepatotoxicity via oxidative stress.

Conclusion
The initial toxicity screening of 2-iodo-5-(trifluoromethyl)pyridine suggests that it should be

handled with care, with particular attention to its potential for acute oral toxicity, skin and eye

irritation, and respiratory irritation. In silico predictions further indicate potential concerns for

hepatotoxicity, mutagenicity, and carcinogenicity, which warrant experimental investigation. The
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experimental protocols provided in this guide, based on OECD guidelines, offer a robust

framework for obtaining the necessary data to perform a comprehensive risk assessment of

this compound. It is imperative that these or similar validated methods are employed to ensure

the safety of researchers and to accurately characterize the toxicological profile of 2-iodo-5-
(trifluoromethyl)pyridine for any future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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